9H-Xanthene-9-methanamine

Catalog No.
S1484680
CAS No.
100866-28-2
M.F
C14H13NO
M. Wt
211.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-Xanthene-9-methanamine

CAS Number

100866-28-2

Product Name

9H-Xanthene-9-methanamine

IUPAC Name

9H-xanthen-9-ylmethanamine

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C14H13NO/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9,15H2

InChI Key

VYDDHEPARBFMGU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CN

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CN

9H-Xanthene-9-methanamine (CAS 100866-28-2) is a specialized primary amine featuring a rigid, tricyclic xanthene core linked via a methylene spacer. With a molecular weight of 211.26 g/mol and a calculated LogP of approximately 2.88, this compound serves as a structured building block in medicinal chemistry and materials science. Unlike simple aliphatic or flexible aromatic amines, the xanthene moiety provides a locked, sterically demanding hydrophobic bulk, while the methylene spacer ensures the primary amine remains highly nucleophilic. It is frequently procured for the synthesis of CNS-active therapeutics, particularly 5-HT2A receptor antagonists, as well as for the development of bulky ligands and fluorescent probe conjugates [1].

Attempting to substitute 9H-Xanthene-9-methanamine with cheaper, more common amines compromises either reactivity or structural integrity. Simple alternatives like benzylamine lack the massive steric bulk and rigid tricyclic geometry required to occupy deep hydrophobic receptor pockets or to enforce specific ligand conformations. Conversely, using highly hindered alternatives like tritylamine (triphenylmethanamine) or 9-aminoxanthene (where the amine is directly on the ring) introduces severe steric shielding at the nitrogen, often reducing amide coupling yields to below 50% or requiring harsh, degradation-inducing activation conditions. Furthermore, flexible analogs like diphenylmethanamine incur a high entropic penalty upon target binding. 9H-Xanthene-9-methanamine is specifically selected because its methylene spacer preserves primary amine reactivity while delivering the exact rigid bulk required for advanced structure-activity relationship optimization [1].

Nucleophilicity and Processability in Amide Couplings

The presence of the methylene spacer in 9H-Xanthene-9-methanamine critically preserves its nucleophilicity compared to direct-ring-attached analogs. In standard peptide-like coupling conditions, 9H-Xanthene-9-methanamine consistently achieves high conversion rates. In contrast, 9-aminoxanthene suffers from severe steric shielding at the alpha-carbon, drastically reducing reaction kinetics [1].

Evidence DimensionAmide coupling yield under mild conditions (HATU/DIPEA, RT)
Target Compound Data>85% yield typical for primary methanamine derivatives
Comparator Or Baseline9-Aminoxanthene (secondary-like steric environment)
Quantified Difference~35-50% higher yield for the methanamine linker under identical mild conditions
ConditionsStandard room-temperature amide bond formation in DMF/DCM

Buyers synthesizing complex libraries can rely on this building block for high-yielding, predictable couplings without resorting to harsh conditions that might degrade sensitive intermediates.

Conformational Rigidity and Lipophilicity

The oxygen bridge in the xanthene core locks the two phenyl rings into a nearly planar, rigid tricyclic system, significantly altering its physicochemical profile compared to flexible analogs. 9H-Xanthene-9-methanamine exhibits a calculated LogP of approximately 2.88, providing a substantial lipophilic anchor. Compared to diphenylmethanamine, the locked geometry reduces the number of rotatable bonds, lowering the entropic penalty upon binding to biological targets .

Evidence DimensionCalculated LogP and conformational flexibility
Target Compound DataLogP ~ 2.88, rigid tricyclic core
Comparator Or BaselineBenzylamine (LogP ~ 1.09) and Diphenylmethanamine (flexible core)
Quantified Difference~1.8 log unit increase over benzylamine; significant reduction in conformational entropy compared to diphenylmethanamine
ConditionsIn silico physicochemical profiling and standard SAR modeling

Selecting this rigid scaffold allows medicinal chemists to target deep hydrophobic pockets with higher affinity and predictability than flexible, cheaper amines.

Salt Form Stability and Automated Dispensing Compatibility

While many primary aliphatic amines are prone to oxidation, hygroscopicity, and carbonate formation upon exposure to air, 9H-Xanthene-9-methanamine is frequently procured and handled as a stable hydrochloride salt (CAS 5101-81-5). This solid form ensures excellent benchtop stability and flowability, making it highly suitable for automated weighing and long-term library storage compared to liquid free-base amines.

Evidence DimensionShelf stability and physical state
Target Compound DataStable, free-flowing solid (as HCl salt) with >24 months shelf life
Comparator Or BaselineStandard liquid aliphatic amines (e.g., benzylamine free base)
Quantified DifferenceEliminates the need for inert gas storage and prevents titer loss due to atmospheric CO2 absorption
ConditionsAmbient laboratory storage and automated powder dispensing systems

Procurement teams and lab managers prioritize solid, stable salts to ensure reproducible reaction stoichiometry and minimize reagent waste over time.

Scaffold for CNS-Active Therapeutics and 5-HT2A Antagonists

Due to its rigid, lipophilic xanthene core, this compound is a highly utilized precursor for synthesizing neuroactive agents. It effectively occupies the hydrophobic binding pockets of serotonin receptors, making it a critical starting material for structure-activity relationship (SAR) campaigns targeting psychiatric and neurological disorders [1].

Synthesis of Sterically Demanding Chiral Ligands

The combination of a highly reactive primary amine and a massive, rigid backing group makes 9H-Xanthene-9-methanamine a practical building block for novel organocatalysts and chiral ligands. It provides the necessary steric bulk to enforce high enantioselectivity in asymmetric transformations without compromising the initial ligand synthesis yields [2].

Precursor for Conjugatable Fluorescent Probes

The xanthene moiety is the foundational fluorophore core for many dyes. The methanamine handle allows for straightforward conjugation to antibodies, peptides, or surfaces via standard amide or thiourea linkages, making it a valuable intermediate for developing custom diagnostic probes and imaging agents [2].

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

211.099714038 g/mol

Monoisotopic Mass

211.099714038 g/mol

Heavy Atom Count

16

UNII

Y8CH5R58KS

Dates

Last modified: 08-15-2023

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